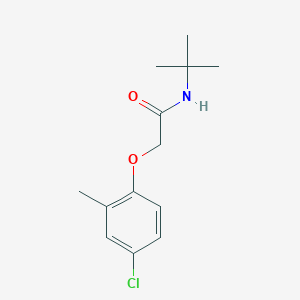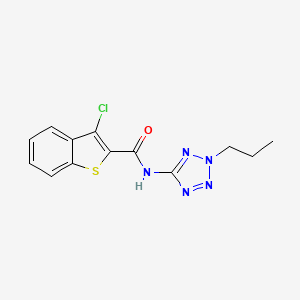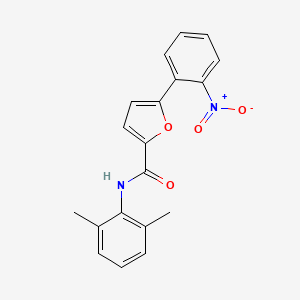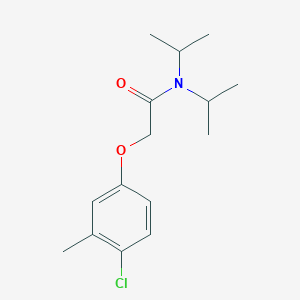
N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide (also known as BCAA-TAM) is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is an amide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. BCAA-TAM has been found to have several biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of BCAA-TAM is not fully understood. However, it has been proposed that BCAA-TAM may exert its biological effects by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BCAA-TAM has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
BCAA-TAM has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BCAA-TAM can inhibit the proliferation and induce apoptosis in cancer cells. BCAA-TAM has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress in various cell types. In vivo studies have shown that BCAA-TAM can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BCAA-TAM is its ability to exhibit multiple biological activities such as anti-inflammatory, anti-cancer, and antioxidant effects. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of BCAA-TAM is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of BCAA-TAM.
Direcciones Futuras
There are several future directions for the research on BCAA-TAM. One potential direction is to investigate the potential of BCAA-TAM as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Another direction is to explore the structure-activity relationship of BCAA-TAM and its derivatives to optimize its biological activities. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of BCAA-TAM in vivo. Overall, BCAA-TAM is a promising compound with potential applications in various fields of biomedical research.
Métodos De Síntesis
The synthesis of BCAA-TAM involves the reaction of 2,4-dichlorophenoxyacetic acid with tert-butylamine and 4-chloro-2-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields BCAA-TAM as a white crystalline solid with a melting point of 161-163°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
BCAA-TAM has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. BCAA-TAM has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BCAA-TAM has been shown to have antioxidant effects by reducing oxidative stress and lipid peroxidation in vitro and in vivo.
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-7-10(14)5-6-11(9)17-8-12(16)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFYFCAHXXSETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)



![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)




![1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5809205.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)